Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-(aminomethyl)-3-methyl-2-oxoazetidine substituent at the 4-position. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing inhibitors or modulators targeting enzymes such as acetylcholinesterase or bromodomains . Its molecular formula is C₁₅H₂₅N₃O₃, with a molecular weight of 295.38 g/mol (calculated). The tert-butyl carbamate group enhances stability, making it suitable for multi-step synthetic workflows .
Properties
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)17-7-5-11(6-8-17)18-10-15(4,9-16)12(18)19/h11H,5-10,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBXZYNXSCQVJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCN(CC2)C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate, with the CAS number 398489-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The molecular formula of the compound is with a molecular weight of 258.33 g/mol. It features a piperidine ring substituted with a tert-butyl group and an azetidine derivative, which contributes to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Azetidine Ring : The compound can be synthesized through a multi-step reaction involving the condensation of appropriate amines and carbonyl compounds.
- Piperidine Substitution : The azetidine derivative is then reacted with tert-butyl piperidine carboxylate to form the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing azetidine structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Neuropharmacological Effects
The piperidine structure is known for its interaction with neurotransmitter systems. Studies have indicated that compounds with similar structures can modulate dopamine and serotonin receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Case Studies
- Antimicrobial Efficacy : In a study examining various azetidine derivatives, it was found that certain compounds demonstrated minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroactive Properties : A case study on piperidine derivatives highlighted their ability to enhance cognitive function in animal models, suggesting that this compound may possess similar neuroprotective effects .
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological aspects:
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound can act against gram-positive bacteria, similar to oxazolidinones, which inhibit protein synthesis in bacteria. This mechanism makes it a candidate for developing new antibiotics effective against resistant strains .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties in vivo, comparable to established drugs like indomethacin. The anti-inflammatory activity was evaluated using carrageenan-induced edema models in rats .
- CNS Activity : Compounds with similar structures have been investigated for their potential neuroprotective effects and ability to modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .
Case Study 1: Antimicrobial Applications
A study involving a series of piperidine derivatives demonstrated that compounds structurally related to tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate exhibited significant antibacterial activity against various strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial protein synthesis, akin to oxazolidinone antibiotics .
Case Study 2: Anti-inflammatory Research
In a comparative study assessing anti-inflammatory activities, several analogs of this compound were synthesized and tested. Results indicated that certain derivatives achieved up to 54% inhibition of edema in animal models, showcasing their potential as new anti-inflammatory agents .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for:
- Antibiotic Development : As a scaffold for designing new antibiotics targeting resistant bacterial strains.
- Anti-inflammatory Drugs : Potential development into therapeutic agents for inflammatory diseases.
- Neurological Therapeutics : Investigating its role in neuroprotection and treatment of CNS disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tert-butyl piperidine/azetidine carboxylates, which are widely employed as building blocks in drug discovery. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: The target compound’s 2-oxoazetidine moiety distinguishes it from simpler analogs like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, which lacks the β-lactam ring. Chiral Centers: Compounds like tert-butyl (S)-3-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate and (3R)-3-(aminomethyl)piperidine-1-carboxylate exhibit stereochemical complexity, which is absent in the non-chiral target compound .
Synthetic Routes: The target compound likely requires azetidinone ring formation via cyclization of a β-amino acid derivative, contrasting with the SNAr (nucleophilic aromatic substitution) or reductive amination methods used for nitro- or aminomethyl-substituted analogs .
For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (logP ~1.8) is more lipophilic than the target compound (estimated logP ~1.2) .
Stability and Reactivity: The β-lactam ring in the target compound may confer hydrolytic instability under acidic or enzymatic conditions, unlike tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate, which is stabilized by electron-withdrawing nitro and chloro groups .
Q & A
Basic: What are the key synthetic routes for preparing tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Ring formation : The azetidinone (2-oxoazetidine) core is constructed via cyclization of β-lactam precursors. For example, aminomethylation of a preformed azetidinone intermediate using reagents like Boc-protected amines under basic conditions (e.g., KCO in DMF at 80–100°C) .
- Piperidine coupling : The tert-butyl piperidine-1-carboxylate moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, often requiring palladium catalysts for C–N bond formation .
- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are used to protect amines, with TFA (trifluoroacetic acid) or HCl in dioxane for deprotection .
Critical parameters : Reaction temperature, solvent polarity (DMF vs. THF), and catalyst loading significantly impact yields. Purification often employs silica gel chromatography or recrystallization .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?
- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during azetidinone formation. For example, asymmetric hydrogenation with Rh or Ru catalysts can control stereocenters .
- Analytical validation :
- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers; retention times and peak areas quantify purity .
- X-ray crystallography : Single-crystal analysis (using SHELX software ) confirms absolute configuration.
- NMR spectroscopy : - and -NMR coupling constants (e.g., ) and NOESY correlations identify diastereomers .
Common pitfalls : Racemization during Boc deprotection or azetidinone ring opening. Mitigation includes low-temperature reactions (<0°C) and inert atmospheres .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- NMR :
- IR spectroscopy : Stretching vibrations at ~1680 cm (C=O) and ~1250 cm (C–N) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H] and fragments (e.g., loss of tert-butyl group: m/z – 57) .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability profile :
- Thermal stability : Decomposes above 150°C, releasing CO and tert-butanol .
- Hydrolytic sensitivity : The azetidinone ring hydrolyzes in aqueous acidic/basic conditions to form β-amino acids; neutral pH and anhydrous storage (desiccated, –20°C) are critical .
- Degradation pathways :
Analytical monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS track degradation .
Advanced: What computational strategies predict the compound’s biological interactions, such as binding to enzymes or receptors?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., proteases or kinases). The azetidinone’s rigidity and H-bond donors/acceptors are key for binding .
- MD simulations : GROMACS or AMBER assess conformational stability in solvated environments (e.g., water or lipid bilayers) .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and CYP450 metabolism risks .
Validation : Compare computational results with experimental IC values from enzymatic assays .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure. Use respirators (NIOSH N95) if aerosolized .
- Ventilation : Fume hoods with >0.5 m/s airflow limit inhalation risks .
- Spill management : Absorb with vermiculite or sand; neutralize acidic residues with NaHCO .
- Toxicity : LD (oral, rat) >500 mg/kg; acute exposure causes nausea or dermatitis .
Advanced: How can researchers resolve contradictory data in biological assays involving this compound?
- Assay optimization :
- Data reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
